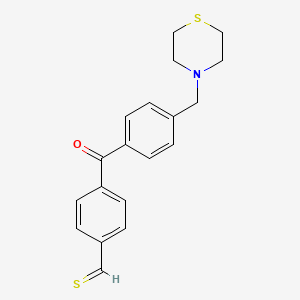

4-Thiomethyl-4'-thiomorpholinomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone est un composé chimique de formule moléculaire C19H21NOS2 . Elle contient 44 atomes, dont 21 atomes d'hydrogène, 19 atomes de carbone, 1 atome d'azote, 1 atome d'oxygène et 2 atomes de soufre . Ce composé est connu pour sa structure unique, qui comprend un noyau de benzophénone substitué par des groupes thiométhyle et thiomorpholinométhyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone implique généralement les étapes suivantes :

Formation du noyau de benzophénone : Le noyau de benzophénone peut être synthétisé par acylation de Friedel-Crafts du benzène avec le chlorure de benzoyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.

Introduction du groupe thiométhyle : Le groupe thiométhyle peut être introduit par une réaction de substitution nucléophile utilisant le méthylthiol et un groupe partant approprié sur le noyau de benzophénone.

Fixation du groupe thiomorpholinométhyle : Le groupe thiomorpholinométhyle peut être fixé par une réaction de Mannich, où le formaldéhyde, la morpholine et le noyau de benzophénone réagissent en présence d'un catalyseur acide.

Méthodes de production industrielle

La production industrielle de la 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions

La 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiométhyle peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le groupe carbonyle du noyau de benzophénone peut être réduit en groupe hydroxyle à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les groupes thiométhyle et thiomorpholinométhyle peuvent subir des réactions de substitution nucléophile avec des nucléophiles appropriés.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque, acide acétique comme solvant.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol comme solvant.

Substitution : Nucléophiles tels que les amines, les thiols et les halogénures, avec des solvants tels que le dichlorométhane ou le tétrahydrofurane.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés d'hydroxybenzophénone.

Substitution : Divers dérivés de benzophénone substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

La 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisée comme brique de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Envisagée pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.

Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés, tels que les polymères et les revêtements.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone implique son interaction avec des cibles moléculaires et des voies. Les groupes thiométhyle et thiomorpholinométhyle peuvent interagir avec des macromolécules biologiques, inhibant potentiellement des enzymes ou perturbant des processus cellulaires. Le noyau de benzophénone peut également jouer un rôle dans son activité biologique en interagissant avec des récepteurs cellulaires ou de l'ADN.

Mécanisme D'action

The mechanism of action of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings and ketone group can participate in non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Méthyl-4'-morpholinométhylbenzophénone : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe thiométhyle.

4-Thiométhyl-4'-méthylbenzophénone : Structure similaire, mais sans le groupe thiomorpholinométhyle.

4-Morpholinométhylbenzophénone : Structure similaire, mais sans le groupe thiométhyle.

Unicité

La 4-Thiométhyl-4'-thiomorpholinométhylbenzophénone est unique en raison de la présence à la fois de groupes thiométhyle et thiomorpholinométhyle, qui confèrent des propriétés chimiques et biologiques distinctes. Ces groupes renforcent sa réactivité et ses activités biologiques potentielles par rapport à des composés similaires.

Propriétés

Formule moléculaire |

C19H19NOS2 |

|---|---|

Poids moléculaire |

341.5 g/mol |

Nom IUPAC |

4-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |

InChI |

InChI=1S/C19H19NOS2/c21-19(18-7-3-16(14-22)4-8-18)17-5-1-15(2-6-17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |

Clé InChI |

SJPGJFSNJIEBII-UHFFFAOYSA-N |

SMILES canonique |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)

![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)

![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)